The compound (3R)-3-amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate is a complex organic molecule notable for its potential pharmacological applications. This compound incorporates diverse structural motifs, including indazole and triazole rings, which are often associated with significant biological activities.
This compound is primarily studied in the context of medicinal chemistry, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. It has been characterized and cataloged in chemical databases such as PubChem and RCSB Protein Data Bank, highlighting its relevance in drug discovery and development .
The synthesis of (3R)-3-amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate can be approached through several synthetic pathways. One common method involves the use of hydrazine derivatives to form indazole and triazole structures through cyclization reactions.
The molecular structure of this compound features multiple functional groups that contribute to its biological activity. The key components include:
The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:
Understanding these reactions is vital for optimizing synthesis routes and enhancing the biological efficacy of the compound through structural modifications .
The primary mechanism of action for (3R)-3-amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate involves inhibition of DPP-IV. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.
Research indicates that this compound exhibits an IC50 value of approximately 15.8 nM against DPP-IV, demonstrating its potency and selectivity over other related enzymes . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.
The physical properties of this compound include:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) provide insights into functional group identification and structural confirmation .
The primary application of (3R)-3-amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate lies in its role as a DPP-IV inhibitor for managing type 2 diabetes. Its ability to improve glucose tolerance makes it a candidate for further clinical development . Additionally, ongoing research may explore its efficacy against other metabolic disorders or conditions influenced by incretin hormones.
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8